REACTION_CXSMILES
|
[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[OH-].[Na+:7].[C:8](=[O:11])([O-:10])[O-:9].[Na+].[Na+].[C:14](=[O:17])([OH:16])[O-:15].[Na+]>>[OH-:2].[C:8](=[O:9])([O-:11])[O-:10].[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Na+:7].[Na+:7].[Na+:7].[OH-:15].[Na+:7].[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Na+:7].[Na+:7].[Na+:7].[C:14](=[O:15])([O-:17])[O-:16].[Na+:7].[Na+:7] |f:1.2,3.4.5,6.7,10.11.12.13.14.15,16.17.18.19.20.21.22|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+].[OH-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+].C([O-])([O-])=O.[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |